(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Construction of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(2S,3S)-2-(1-(4-Methylphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability, reactivity, and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H13FN2O3 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
(2S,3S)-2-[2-(4-fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c15-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(14(18)19)6-8-20-13/h1-5,7,11,13H,6,8H2,(H,18,19)/t11-,13-/m0/s1 |
InChI Key |
PTBSLZXOEYOSSN-AAEUAGOBSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.